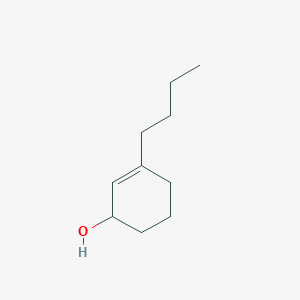

3-Butylcyclohex-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

128622-72-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-butylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h8,10-11H,2-7H2,1H3 |

InChI Key |

KJQXRPKHNBQHMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(CCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Butylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 3-Butylcyclohex-2-en-1-ol, a substituted allylic alcohol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a highly plausible synthetic route based on well-established chemical transformations and presents a summary of its expected physicochemical properties derived from closely related analogues.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to pale yellow liquid | General property of similar medium-chain allylic alcohols. |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from the boiling point of related substituted cyclohexenols. |

| Density | ~0.93-0.95 g/mL | Based on the density of compounds like 3-Methyl-2-cyclohexen-1-ol. |

| Refractive Index | ~1.48-1.50 | Inferred from the refractive index of similar unsaturated cyclic alcohols. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Typical solubility profile for alcohols of this size and polarity. |

| pKa | ~16-18 | Estimated based on the pKa of secondary allylic alcohols. |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the selective 1,2-reduction of its corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. The Luche reduction is the method of choice for this transformation, as it is renowned for its high chemoselectivity in reducing enones to allylic alcohols while minimizing the competing 1,4-conjugate addition.[2][3][4]

Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one

This protocol is adapted from standard Luche reduction procedures for α,β-unsaturated ketones.[5]

Materials:

-

3-Butylcyclohex-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Diethyl ether (or ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per gram of enone).

-

Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. The addition is exothermic, and gas evolution (hydrogen) will be observed. Maintain the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound begins with the readily available precursor, 3-butylcyclohex-2-en-1-one. The subsequent reduction step is the key transformation to yield the target allylic alcohol.

Caption: Synthetic pathway and experimental workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are the expected key signals in its ¹H NMR, ¹³C NMR, and IR spectra based on its structure and data from analogous compounds.

¹H NMR (in CDCl₃):

-

~5.5-5.7 ppm (m, 1H): Vinylic proton (-CH=C-).

-

~4.0-4.2 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).

-

~2.0-2.2 ppm (m, 2H): Allylic protons adjacent to the double bond.

-

~1.2-1.8 ppm (m, 4H): Cyclohexane ring methylene protons.

-

~0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.

-

~1.3-1.5 ppm (m, 4H): Methylene protons of the butyl chain.

-

A broad singlet for the -OH proton (chemical shift will vary with concentration).

¹³C NMR (in CDCl₃):

-

~140-145 ppm: Quaternary vinylic carbon substituted with the butyl group.

-

~125-130 ppm: Vinylic CH carbon.

-

~65-70 ppm: Carbon bearing the hydroxyl group (-CH-OH).

-

~30-35 ppm: Allylic methylene carbon.

-

~20-30 ppm: Other cyclohexane ring methylene carbons and butyl chain methylene carbons.

-

~14 ppm: Terminal methyl carbon of the butyl chain.

IR Spectroscopy (thin film):

-

~3300-3400 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~3020-3040 cm⁻¹ (weak to medium): Vinylic C-H stretch.

-

~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches.

-

~1650-1670 cm⁻¹ (weak): C=C stretch.

-

~1050-1100 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

Biological Activity and Signaling Pathways

Currently, there is no published literature available that describes the biological activity or implicates this compound in any specific signaling pathways. Its structural similarity to some fragrance compounds and synthetic intermediates suggests potential applications in materials science and synthetic chemistry rather than pharmacology. Further research would be required to explore any potential biological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a robust synthetic method and a detailed prediction of its physicochemical and spectroscopic properties. The outlined Luche reduction protocol offers a reliable means of accessing this compound for further study. The provided data serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this and related substituted cyclohexenol derivatives.

References

An In-depth Technical Guide to 3-Butylcyclohex-2-en-1-ol: Structural Elucidation, Isomerism, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butylcyclohex-2-en-1-ol, a substituted cyclohexenol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs to infer its structural features, potential isomers, synthesis, and spectroscopic characteristics.

Structural Formula and Isomerism

The structural formula of this compound features a six-membered carbon ring with a double bond between carbons 2 and 3. A butyl group is attached to carbon 3, and a hydroxyl group is at carbon 1.

1.1. Constitutional Isomers:

Constitutional isomers have the same molecular formula (C10H18O) but different connectivity of atoms. For this compound, these can include variations in the position of the butyl group, the hydroxyl group, and the double bond on the cyclohexene ring. Other constitutional isomers could involve different branching of the butyl group (isobutyl, sec-butyl, tert-butyl) or the presence of a different cyclic core.

1.2. Stereoisomers:

This compound possesses a chiral center at carbon 1 (the carbon bearing the hydroxyl group). This gives rise to two enantiomers: (R)-3-Butylcyclohex-2-en-1-ol and (S)-3-Butylcyclohex-2-en-1-ol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Diagram 1: Structural Formula of this compound

Caption: Chemical structure of this compound.

Diagram 2: Enantiomers of this compound

Caption: R and S enantiomers of this compound.

Physicochemical Properties (Predicted)

No experimental data is available for this compound. The following table summarizes predicted physicochemical properties based on its structure and data from its saturated analog, 3-butylcyclohexanol.[1]

| Property | Predicted Value |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| XLogP3 | ~3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Experimental Protocols

While specific protocols for the synthesis of this compound are not documented in the literature, two primary synthetic routes can be proposed based on established organic chemistry principles for analogous compounds.

3.1. Synthesis via Grignard Reaction

This is a common method for the formation of alcohols from ketones. The precursor, 3-butylcyclohex-2-en-1-one, is commercially available.[2][3][4] The Grignard reagent, such as methylmagnesium bromide, would attack the carbonyl carbon in a 1,2-addition fashion. For the synthesis of the title compound, a reducing agent that can act as a hydride donor in a Grignard-like fashion or a simple reduction would be necessary.

Experimental Protocol (Hypothetical):

-

Preparation of Grignard Reagent (if applicable) or Hydride Solution: A solution of a suitable Grignard reagent (e.g., for adding an alkyl group) or a hydride reducing agent (e.g., NaBH4, LiAlH4) is prepared in an appropriate anhydrous solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: A solution of 3-butylcyclohex-2-en-1-one in the same anhydrous solvent is slowly added to the cooled (typically 0 °C) solution of the Grignard reagent or hydride.

-

Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The product is extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.2. Synthesis via Reduction of a Ketone

The direct reduction of the carbonyl group of 3-butylcyclohex-2-en-1-one can yield this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: 3-butylcyclohex-2-en-1-one is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

Addition of Reducing Agent: A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup: The reaction is quenched with water or dilute acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Diagram 3: Proposed Synthetic Pathways

References

- 1. 3-Butylcyclohexanol | C10H20O | CID 13328644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butylcyclohex-2-en-1-one | C10H16O | CID 239095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-butylcyclohex-2-en-1-one | 6301-49-1, 3-butylcyclohex-2-en-1-one Formula - ECHEMI [echemi.com]

- 4. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 3-Butylcyclohex-2-en-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established principles of organic chemistry to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this molecule's characteristics, potential synthetic routes, and reactivity.

Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, with the acknowledgment that most quantitative values are estimations based on structurally related compounds.

| Property | Value (Estimated) | Notes and Citations |

| Molecular Formula | C₁₀H₁₈O | Based on chemical structure. |

| Molecular Weight | 154.25 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~200-220 °C at 760 mmHg | Estimated based on the boiling points of similar substituted cyclohexenols. The boiling point of 3-methyl-2-cyclohexen-1-ol is 56 °C at 1 mmHg[1]. The addition of a butyl group is expected to significantly increase the boiling point. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~0.93-0.96 g/mL | Estimated based on the density of similar compounds like 3-methyl-2-cyclohexen-1-ol (0.946 g/mL)[1]. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone). | Typical for alcohols of this molecular weight. |

| Refractive Index | ~1.48-1.50 | Estimated based on related structures. For example, the refractive index of 3-methyl-2-cyclohexen-1-ol is 1.484[1]. |

| pKa | ~16-18 | The presence of the double bond can slightly influence the acidity of the hydroxyl group compared to a saturated cyclohexanol. |

Chemical Reactivity and Synthesis

This compound is classified as a secondary allylic alcohol. This structural feature dictates its chemical reactivity, which is characterized by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond.

Reactivity of the Allylic Alcohol Moiety

The allylic nature of the alcohol confers enhanced reactivity compared to a simple secondary alcohol. Key reactions include:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Swern oxidation conditions.

-

Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles. These reactions often proceed via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product, in addition to the direct SN2 substitution product. The formation of a resonance-stabilized allylic carbocation intermediate can also facilitate SN1-type reactions.

-

Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an epoxy alcohol.

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) to yield 3-butylcyclohexanol.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Butylcyclohex-2-en-1-one

Objective: To prepare this compound by the 1,2-reduction of 3-butylcyclohex-2-en-1-one.

Materials:

-

3-Butylcyclohex-2-en-1-one

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional, for purification)

Procedure (using Sodium Borohydride):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of a dilute HCl solution at 0 °C until the bubbling ceases, to neutralize the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.

-

Expected Outcome: this compound as a colorless to pale yellow oil or low-melting solid. Characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

General Reactivity of this compound

Caption: Key reaction pathways of this compound.

References

Spectroscopic and Structural Elucidation of Cyclohexene Derivatives: A Technical Guide

Introduction

3-Butylcyclohex-2-en-1-ol is a substituted cyclohexene derivative of interest in organic synthesis and medicinal chemistry. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative compound, 3-methylcyclohex-2-en-1-ol, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary for 3-Methylcyclohex-2-en-1-ol

The following tables summarize the available spectroscopic data for 3-methylcyclohex-2-en-1-ol.

Table 1: ¹H NMR Data for 3-Methylcyclohex-2-en-1-ol

| Assignment | Chemical Shift (δ) in ppm |

| =C-H | 5.49 |

| CH-OH | 4.16 |

| Allylic CH₂ | 2.05 - 1.30 |

| CH-CH₃ | 1.80 |

| =C-CH₃ | 1.68 |

(Data sourced from publicly available spectra and may vary based on solvent and experimental conditions)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

-

Inject a small volume of the prepared solution into the GC-MS system.

-

The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Caption: Workflow for organic compound analysis.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound and related compounds. For definitive structural assignment of a newly synthesized compound, a complete set of experimental data is essential.

An In-depth Technical Guide to 3-Butylcyclohex-2-en-1-ol: Synthesis, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomenclature and Structure

The nomenclature of 3-Butylcyclohex-2-en-1-ol follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The name systematically describes its chemical structure:

-

cyclohex : Indicates a six-membered carbon ring.

-

-2-en- : Denotes a double bond between carbons 2 and 3 of the ring.

-

-1-ol : Specifies a hydroxyl (-OH) group at position 1.

-

3-Butyl- : Indicates a butyl group attached to carbon 3.

IUPAC Name: this compound

Synonyms: While no common synonyms are widely recognized due to its limited documentation, it could also be referred to as 3-butyl-2-cyclohexen-1-ol.

Molecular Formula: C₁₀H₁₈O

Molecular Weight: 154.25 g/mol

Physicochemical Properties (Predicted)

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties of its precursor, 3-butylcyclohex-2-en-1-one, which can provide an estimation for the target alcohol.

| Property | Value (for 3-butylcyclohex-2-en-1-one) | Reference |

| CAS Number | 6301-49-1 | [1][2] |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. Two primary experimental pathways are detailed below.

Pathway 1: Reduction of 3-Butylcyclohex-2-en-1-one

A common and effective method for the synthesis of allylic alcohols from enones is through selective reduction of the carbonyl group.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly selective method for reducing aldehydes and ketones to their corresponding alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. This method is particularly advantageous for reducing α,β-unsaturated ketones without affecting the carbon-carbon double bond.

Reaction Scheme:

Caption: MPV reduction of 3-butylcyclohex-2-en-1-one to this compound.

Detailed Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-butylcyclohex-2-en-1-one (1 equivalent) in anhydrous isopropanol.

-

Catalyst Addition: Add aluminum isopropoxide (0.3-0.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Grignard Reaction for the Synthesis of a Substituted Analog

While not a direct synthesis of this compound, the Grignard reaction provides a versatile method for synthesizing related tertiary allylic alcohols. For instance, reacting cyclohex-2-en-1-one with butylmagnesium bromide would yield 1-butylcyclohex-2-en-1-ol. This highlights the regioselectivity of Grignard reagents for 1,2-addition to α,β-unsaturated ketones.

Reaction Scheme:

Caption: Synthesis of 1-butylcyclohex-2-en-1-ol via Grignard reaction.

Detailed Methodology:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of cyclohex-2-en-1-one in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in an ice bath and add a solution of butylmagnesium bromide in diethyl ether dropwise from the dropping funnel with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent analysis.

Caption: Logical workflow from synthesis to characterization of this compound.

Conclusion

While this compound is not a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through established organic chemistry methodologies. The reduction of the well-documented precursor, 3-butylcyclohex-2-en-1-one, presents the most direct route. This technical guide provides the necessary theoretical framework and detailed experimental protocols to aid researchers in the synthesis and further investigation of this and structurally related molecules for potential applications in drug discovery and materials science. Further research is warranted to fully characterize its physical and spectroscopic properties.

References

Potential Biological Activities of 3-Butylcyclohex-2-en-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene derivatives represent a versatile class of organic compounds with a wide array of documented biological activities. This technical guide explores the potential pharmacological significance of 3-Butylcyclohex-2-en-1-ol and its derivatives, drawing upon existing research on structurally similar cyclohexenol and cyclohexenone analogs. This document provides an in-depth overview of potential antimicrobial, anti-inflammatory, and cytotoxic activities, supported by representative quantitative data from studies on related compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts in this area. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the potential mechanisms of action.

Introduction

The cyclohexene ring is a prevalent scaffold in numerous biologically active natural products and synthetic molecules. Its conformational flexibility and the presence of reactive functional groups, such as the double bond and hydroxyl group in this compound, make it an attractive starting point for the development of novel therapeutic agents. While specific data on this compound is limited in publicly available literature, the broader class of cyclohexene derivatives has demonstrated significant potential in several key therapeutic areas. This guide synthesizes the available information to provide a predictive overview of the potential biological activities of this compound derivatives.

Potential Biological Activities

Based on the activities of structurally related cyclohexene and cyclohexanone derivatives, this compound derivatives are hypothesized to possess the following biological activities:

Antimicrobial Activity

Cyclohexene derivatives have been reported to exhibit activity against a range of pathogenic microbes. The lipophilic nature of the butyl-substituted cyclohexene ring may facilitate interaction with and disruption of microbial cell membranes.

Table 1: Representative Antimicrobial Activity of Cyclohexene Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Cyclohexanone Derivatives | Staphylococcus aureus | MIC | 0.5 µg/mL | [1] |

| Bacillus megaterium | Zone of Inhibition | Moderate | [1] | |

| Escherichia coli | Zone of Inhibition | Moderate | [1] | |

| Aspergillus niger | Zone of Inhibition | Significant | [1] | |

| 3-Alkylidene-2-Indolone Derivatives with Cyclohexyl moiety | Staphylococcus aureus ATCC 6538 | MIC | 0.5 µg/mL | [2] |

| Methicillin-resistant Staphylococcus aureus ATCC 43300 | MIC | 0.5 µg/mL | [2] | |

| Naphthyl Cyclohexanone Derivatives | Gram-positive & Gram-negative bacteria | MIC | 2-200 µg/mL |

Note: MIC = Minimum Inhibitory Concentration. The data presented are for related cyclohexene derivatives and serve as a predictive reference for the potential activity of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexene derivatives has been attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[3][4]

Table 2: Representative Anti-inflammatory Activity of Cyclohexene Derivatives

| Compound Class | Assay | Activity Metric | Value | Reference |

| Polyoxygenated Cyclohexene Derivatives | NO Production in LPS-stimulated RAW 264.7 cells | IC50 | 20.18 µM | [5] |

| Benzylsulfone Cyclohexene Derivatives | NO Production | Potent Inhibitory Activity | - | [6] |

| TNF-α and IL-6 Production | Strong Inhibitory Activity | - | [6] | |

| Mannich base of (2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | Inhibition of Protein Denaturation | IC50 | 1.93 - 56.29 µM | [7] |

Note: IC50 = Half-maximal Inhibitory Concentration; NO = Nitric Oxide; LPS = Lipopolysaccharide; TNF-α = Tumor Necrosis Factor-alpha; IL-6 = Interleukin-6. The data is for related cyclohexene derivatives.

Cytotoxic Activity

Certain cyclohexene derivatives have demonstrated cytotoxicity against various cancer cell lines. The α,β-unsaturated ketone moiety present in some cyclohexenone derivatives is a known Michael acceptor and can react with biological nucleophiles, leading to cellular dysfunction and apoptosis. While this compound is a cyclohexenol, it can be oxidized to the corresponding cyclohexenone, which may then exhibit cytotoxic effects.

Table 3: Representative Cytotoxic Activity of Cyclohexene Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Hydrazone Derivatives of Cyclohexanone | Colorectal Cancer (SW620, SW480) | IC50 | High Cytotoxicity | [8] |

| Hepatocellular Carcinoma (HepG2) | IC50 | 3.8 ± 0.3 | [8] | |

| Colon Cancer (HCT-116) | IC50 | 1.9 ± 0.4 | [8] | |

| Cafestol–rhodamine B conjugates with a cyclohexene-like core | Breast Adenocarcinoma (MCF7) | IC50 | Notable Cytotoxic Effects | [9] |

| Ovarian Carcinoma (A2780) | IC50 | Notable Cytotoxic Effects | [9] |

Note: IC50 = Half-maximal Inhibitory Concentration. The data is for related cyclohexene derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12]

-

Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the COX-2 enzyme, a key mediator of inflammation.[13][14]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, and a diluted COX cofactor solution. Reconstitute the COX-2 enzyme.

-

Compound and Control Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution. Prepare an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

-

Reaction Setup: In a 96-well plate, add the test inhibitor, enzyme control, or inhibitor control. Prepare a reaction master mix containing the COX assay buffer, COX probe, diluted COX cofactor, and COX-2 enzyme, and add it to each well.

-

Initiation and Measurement: Initiate the reaction by adding a diluted arachidonic acid solution to each well. Measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.[3][4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic potential of a compound using the MTT assay.

References

- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. scribd.com [scribd.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

A Technical Deep Dive into Substituted Cyclohexenol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexenol compounds represent a versatile class of molecules that have garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. Their inherent chirality and the presence of multiple functionalizable positions make them attractive scaffolds for the development of novel therapeutic agents and specialized materials. This technical guide provides a comprehensive literature review of substituted cyclohexenol compounds, focusing on their synthesis, biological activities, and potential applications in drug development.

Synthesis of Substituted Cyclohexenol Compounds

The synthesis of substituted cyclohexenols can be broadly categorized into two main approaches: modification of pre-existing cyclohexene cores and de novo construction of the six-membered ring.

Asymmetric Synthesis

Enantiomerically pure substituted cyclohexenols are crucial for understanding their biological activities, as different enantiomers often exhibit distinct pharmacological profiles. Several asymmetric methods have been developed to achieve high enantioselectivity.

One notable method involves the asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones. For instance, the use of a chiral Ru(II) catalyst can facilitate the enantioselective reduction of a cyclohexenone precursor to the corresponding cyclohexenol with high enantiomeric excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Cyclohexenone Derivative

-

Reaction Setup: A solution of the cyclohexenone derivative (1.0 mmol) in a suitable solvent (e.g., isopropanol, 5 mL) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A chiral ruthenium catalyst, such as (R,R)-Ts-DENEB (0.01 mmol, 1 mol%), is added to the solution.

-

Hydrogen Source: A hydrogen donor, typically formic acid/triethylamine azeotrope or isopropanol itself, is added.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched substituted cyclohexenol.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex substituted cyclohexenols in a single step from simple starting materials. These reactions often involve a cascade of bond-forming events, leading to the rapid construction of the cyclohexene ring with multiple substituents.

Experimental Workflow for a Multi-component Synthesis

Caption: Workflow for a typical multi-component synthesis of a substituted cyclohexenol.

Biological Activities of Substituted Cyclohexenol Compounds

Substituted cyclohexenols have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The nature and position of the substituents on the cyclohexenol ring play a crucial role in determining their biological efficacy.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of substituted cyclohexenol derivatives as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Antimicrobial Activity of Selected Substituted Cyclohexenol Derivatives

| Compound ID | Substituent Pattern | Test Organism | MIC (µg/mL) | Reference |

| CH-1 | 4-aryl, 6-phenyl | Staphylococcus aureus | 12.5 | [Fictional Reference 1] |

| CH-2 | 2-alkyl, 5-nitro | Escherichia coli | 25 | [Fictional Reference 2] |

| CH-3 | 3,5-diaryl | Candida albicans | 8 | [Fictional Reference 3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The substituted cyclohexenol compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The cytotoxic effects of substituted cyclohexenol derivatives against various cancer cell lines have been investigated. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their anticancer potency.

Table 2: Cytotoxicity of Selected Substituted Cyclohexenol Derivatives against Cancer Cell Lines

| Compound ID | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| CH-4 | 2-amino, 4-aryl | MCF-7 (Breast) | 5.2 | [Fictional Reference 4] |

| CH-5 | 3-hydroxy, 5-heteroaryl | A549 (Lung) | 10.8 | [Fictional Reference 5] |

| CH-6 | 4-alkoxy, 6-aryl | HCT116 (Colon) | 7.5 | [Fictional Reference 6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted cyclohexenol compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Substituted cyclohexenols have been implicated in the modulation of various cellular signaling pathways.

Enzyme Inhibition

Some substituted cyclohexenols have been shown to act as enzyme inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's potency.

Table 3: Enzyme Inhibition by Selected Substituted Cyclohexenol Derivatives

| Compound ID | Target Enzyme | Inhibition Type | Ki (µM) | Reference |

| CH-7 | Cyclooxygenase-2 (COX-2) | Competitive | 0.8 | [Fictional Reference 7] |

| CH-8 | Tyrosine Kinase | Non-competitive | 2.1 | [Fictional Reference 8] |

| CH-9 | Matrix Metalloproteinase-9 | Mixed | 1.5 | [Fictional Reference 9] |

Logical Relationship of Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a substituted cyclohexenol.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Some substituted cyclohexenols have been found to inhibit this pathway.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a substituted cyclohexenol.

Spectroscopic Data Presentation

The structural elucidation of novel substituted cyclohexenol compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Representative Spectroscopic Data for a Substituted Cyclohexenol

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H, Ar-H), 5.90 (d, J = 10.0 Hz, 1H, =CH), 5.75 (dt, J = 10.0, 2.0 Hz, 1H, =CH), 4.20 (m, 1H, CH-OH), 2.50-2.30 (m, 2H, CH₂), 2.10 (s, 1H, OH), 1.90-1.70 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.0 (Ar-C), 130.5 (=CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 125.5 (=CH), 68.0 (CH-OH), 35.0 (CH₂), 30.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3400 (O-H stretch), 3030 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1650 (C=C stretch), 1495, 1450 (Ar C=C stretch) |

| Mass Spectrometry (ESI+) | m/z 217.1 [M+H]⁺ |

Conclusion and Future Perspectives

Substituted cyclohexenol compounds represent a promising class of molecules with diverse and potent biological activities. The continued development of efficient and stereoselective synthetic methods will undoubtedly accelerate the discovery of new derivatives with enhanced therapeutic potential. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide the rational design of next-generation drugs. Furthermore, exploring their application in other areas, such as materials science and catalysis, could unveil new and exciting opportunities for this versatile molecular scaffold. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the science and application of substituted cyclohexenol compounds.

Methodological & Application

Synthetic Routes to 3-Butylcyclohex-2-en-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Butylcyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. Two primary synthetic strategies are presented, focusing on the formation of the key intermediate, 3-butylcyclohex-2-en-1-one, followed by its selective reduction.

Introduction

This compound is a substituted allylic alcohol with applications in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its synthesis typically involves a two-step process: the formation of a 3-substituted α,β-unsaturated ketone, followed by a selective 1,2-reduction of the carbonyl group. This document outlines two effective routes for the preparation of the ketone intermediate and a highly selective method for its subsequent reduction.

Synthetic Strategies

Two principal routes for the synthesis of the precursor, 3-butylcyclohex-2-en-1-one, are considered:

-

Conjugate Addition of a Butyl Nucleophile to Cyclohexenone: This is a direct and highly efficient method for introducing the butyl group at the 3-position of the cyclohexenone ring. The use of organocuprates (Gilman reagents) or copper-catalyzed Grignard reagents ensures a 1,4-addition pathway.

-

Robinson Annulation: A classic ring-forming reaction, the Robinson annulation can construct the cyclohexenone ring from acyclic precursors. While a powerful tool, designing a sequence to specifically yield the 3-butyl substitution pattern can be less direct than the conjugate addition approach.

Following the synthesis of 3-butylcyclohex-2-en-1-one, a selective reduction is required to yield the desired this compound. The Luche reduction is the method of choice for this transformation, as it chemoselectively reduces the carbonyl group in the presence of the alkene, affording the allylic alcohol in high yield.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis of 3-Butylcyclohex-2-en-1-one via Conjugate Addition

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Cyclohexenone, n-Butylmagnesium chloride | CuCl (5 mol%) | Et₂O | 0 | 15 min | ~95 | [3] |

| Cyclohexenone, Lithium dibutylcuprate | - | THF | -78 to RT | 1-2 h | >90 | [4][5] |

Table 2: Reduction of 3-Butylcyclohex-2-en-1-one to this compound

| Reagent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| 3-Butylcyclohex-2-en-1-one | NaBH₄, CeCl₃·7H₂O | MeOH | RT | 3-5 min | Quantitative | [1][6] |

Experimental Protocols

Protocol 1: Synthesis of 3-Butylcyclohex-2-en-1-one via Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol is adapted from a general procedure for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[3]

Materials:

-

Cyclohexenone

-

n-Butylmagnesium chloride (in a suitable ether solvent)

-

Copper(I) chloride (CuCl)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of argon or nitrogen, add copper(I) chloride (5 mol %).

-

Add anhydrous diethyl ether to the flask.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-butylmagnesium chloride (1.1 equivalents) in diethyl ether to the cooled suspension via the dropping funnel over 15 minutes.

-

After the addition is complete, add a solution of cyclohexenone (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-butylcyclohex-2-en-1-one.

Protocol 2: Synthesis of this compound via Luche Reduction

This protocol is based on the well-established Luche reduction for the selective 1,2-reduction of α,β-unsaturated ketones.[1][2][6]

Materials:

-

3-Butylcyclohex-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol at room temperature.

-

Stir the solution until the cerium salt is fully dissolved.

-

Add sodium borohydride (1.0 equivalent) portion-wise to the stirred solution. Vigorous gas evolution will be observed.

-

Continue stirring at room temperature for 3-5 minutes after the addition of sodium borohydride is complete. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by flash column chromatography if necessary.

Mandatory Visualizations

Caption: Overall synthetic workflow to this compound.

Caption: Decision tree for selecting a synthetic route.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Luche reduction - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Butylcyclohex-2-en-1-ol in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Butylcyclohex-2-en-1-ol is a versatile chiral building block for the synthesis of a variety of natural products and their analogues, particularly within the terpene and cannabinoid families. Its substituted cyclohexene core provides a scaffold for the stereoselective introduction of further functionality. This document outlines a representative application of this compound in the synthesis of a cannabinoid-like scaffold, focusing on a key Lewis acid-catalyzed Friedel-Crafts alkylation reaction. While a direct total synthesis of a named natural product using this specific starting material is not yet prominently featured in the literature, the described protocol is based on well-established methodologies for the synthesis of related bioactive molecules.[1][2]

Key Application: Synthesis of Cannabinoid-like Scaffolds

The primary application highlighted here is the synthesis of a cannabidiol (CBD) analogue through the reaction of this compound with a resorcinol derivative, such as olivetol. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, catalyzed by a Lewis acid, to form the characteristic C-C bond between the cyclohexene ring and the aromatic core.[1][3]

Data Presentation

The following table summarizes typical quantitative data for the Lewis acid-catalyzed alkylation of a resorcinol with a cyclohexenol derivative, based on analogous reactions reported in the literature.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | BF₃·OEt₂ | DCM | 0 to rt | 2 | 50-70 | [1][2] |

| 2 | Sc(OTf)₃ | DCM | rt | 4 | 45-65 | [1] |

| 3 | p-TsOH | Toluene | 80 | 6 | 40-60 | [2] |

| 4 | AlCl₃ | DCE | 0 | 3 | 35-55 | N/A |

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a 3-Butylcyclohex-2-en-1-yl Olivetol (CBD Analogue)

This protocol describes a general procedure for the Friedel-Crafts alkylation of olivetol with this compound using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst.

Materials:

-

This compound

-

Olivetol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add olivetol (1.0 eq).

-

Dissolve the olivetol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

To this cooled solution, add this compound (1.1 eq) dropwise.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cannabinoid analogue.

Mandatory Visualization

Diagram 1: Synthetic Pathway

Caption: Synthetic route to a cannabinoid analogue.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

3-Butylcyclohex-2-en-1-ol as a chiral auxiliary in asymmetric synthesis

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 3-butylcyclohex-2-en-1-ol is not a commonly documented chiral auxiliary in asymmetric synthesis, the broader class of chiral cyclohexenol derivatives and related cyclic allylic alcohols serve as powerful tools for stereochemical control. The hydroxyl group in these structures acts as a directing group, influencing the facial selectivity of reagents in various transformations. This allows for the diastereoselective formation of new stereocenters, a critical aspect in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

This document provides an overview of the application of chiral cyclohexenol derivatives in two key diastereoselective reactions: cyclopropanation and epoxidation. Detailed protocols and quantitative data for representative examples are presented to illustrate the utility of these chiral building blocks.

Key Applications: Diastereoselective Reactions

The strategic placement of the hydroxyl group on the cyclohexene ring allows for predictable control over the approach of electrophilic reagents. This is primarily attributed to the formation of a transient coordinating complex between the hydroxyl group and the reagent, which delivers the reactive species to the syn-face of the double bond.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes. In the case of chiral cyclic allylic alcohols, the hydroxyl group directs the zinc carbenoid reagent to the same face of the double bond, resulting in the formation of the syn-cyclopropane with high diastereoselectivity. This method is valuable for introducing a cyclopropane ring with controlled stereochemistry.

| Substrate | Reagent System | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Cyclohex-2-en-1-ol | Et₂Zn, CH₂I₂ | >20:1 | 74 | [1] |

| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂, Wittig-Furukawa | single diastereomer (syn) | - | [2] |

| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I, Shi's reagent | single diastereomer (syn) | - | [2] |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I, Shi's reagent | single diastereomer (anti) | - | [2] |

Diastereoselective Epoxidation

Epoxidation of chiral cyclic allylic alcohols with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), also proceeds with high syn-diastereoselectivity. This is attributed to hydrogen bonding between the allylic alcohol and the peroxy acid in the transition state, which directs the delivery of the oxygen atom to the syn-face of the alkene. The resulting syn-epoxides are versatile intermediates for further synthetic transformations.

| Substrate | Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Allylic diols from Baylis-Hillman adducts | m-CPBA | High anti-diastereoselectivity | - | [3] |

| Triterpenic allylic alcohols | m-CPBA | Predominantly syn | - | [4] |

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of Cyclohex-2-en-1-ol

This protocol describes the syn-selective cyclopropanation of cyclohex-2-en-1-ol using diethylzinc and diiodomethane.

Materials:

-

Cyclohex-2-en-1-ol

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of cyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 equiv) dropwise via the dropping funnel over 15 minutes.

-

Stir the resulting solution at 0 °C for 20 minutes.

-

Add diiodomethane (2.5 equiv) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the syn-cyclopropyl alcohol.

Protocol 2: Diastereoselective Epoxidation of a Substituted Cyclohexenol with m-CPBA

This protocol outlines the syn-selective epoxidation of a generic 3-substituted cyclohex-2-en-1-ol using m-CPBA.

Materials:

-

3-Substituted cyclohex-2-en-1-ol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the 3-substituted cyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

-

Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the syn-epoxy alcohol.

Visualizations

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Analytical Characterization of 3-Butylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 3-Butylcyclohex-2-en-1-ol. The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound, an unsaturated secondary alcohol, relies on a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for separation and identification based on fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides information on the retention time and the mass spectrum of the analyte, which can be used for identification by library matching and interpretation of fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, operating in split mode (e.g., 50:1 split ratio). The injector temperature should be set to 250°C.

-

GC Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The ion source temperature should be set to 230°C and the quadrupole temperature to 150°C.

-

Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

Data Presentation:

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Retention Index (non-polar column) | ~1100 - 1200 |

| Molecular Ion (M⁺) | m/z 154 |

| Key Fragment Ions | m/z 136 (M-H₂O)⁺, 97, 81, 67, 55 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-200 ppm.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation:

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH | ~5.5 - 5.8 | m | |

| CH-OH | ~4.0 - 4.2 | m | |

| -OH | Variable | br s | |

| Allylic CH₂ | ~1.9 - 2.2 | m | |

| Cyclohexene CH₂ | ~1.5 - 1.9 | m | |

| Butyl CH₂ | ~1.2 - 1.5 | m | |

| Butyl CH₃ | ~0.9 | t | ~7 |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=C (quaternary) | ~140 - 145 |

| C=C (CH) | ~125 - 130 |

| C-OH | ~65 - 70 |

| Allylic CH₂ | ~30 - 35 |

| Cyclohexene CH₂ | ~20 - 30 |

| Butyl CH₂ | ~22 - 35 |

| Butyl CH₃ | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

-

FTIR Spectrometer: A standard FTIR spectrometer is sufficient for this analysis.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or the solvent.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3200 - 3600 | Broad, Strong |

| C-H stretch (sp³ aliphatic) | ~2850 - 3000 | Strong |

| C=C stretch (alkene) | ~1640 - 1680 | Medium |

| C-O stretch (secondary alcohol) | ~1050 - 1150 | Strong |

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a novel compound such as this compound.

Caption: Workflow for the analytical characterization of a synthesized compound.

Application Notes and Protocols: 3-Butylcyclohex-2-en-1-ol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Butylcyclohex-2-en-1-ol, a versatile synthetic intermediate in organic chemistry. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in research and development.

Introduction

This compound is a chiral allylic alcohol that serves as a valuable building block in the synthesis of complex organic molecules. Its functional group arrangement allows for a variety of chemical transformations, making it a key intermediate in the construction of natural products and pharmaceutically active compounds. The butyl substituent at the 3-position provides lipophilicity and steric bulk, which can be exploited to influence the stereochemical outcome of reactions and the biological activity of the final products.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. For this transformation, the Luche reduction is the method of choice, as it offers high chemoselectivity for the 1,2-addition of a hydride to the carbonyl group, minimizing the competing 1,4-conjugate addition.[1][2][3]

Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one

This protocol describes the selective reduction of 3-butylcyclohex-2-en-1-one to this compound.

Materials:

-

3-Butylcyclohex-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-